molecular formula C12H9NO3 B1598008 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid CAS No. 56162-63-1

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1598008
CAS RN: 56162-63-1
M. Wt: 215.2 g/mol
InChI Key: MHFTTYLYTCCJGW-UHFFFAOYSA-N
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Description

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H9NO3 . It is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which are useful as drug precursors or perspective ligands .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles .


Molecular Structure Analysis

The molecular structure of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid is planar . The compound forms hydrogen-bonded sheets parallel to the direction via intermolecular N—H O and O—H O hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid include a molecular weight of 215.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Drug Synthesis

  • Field : Pharmaceutical Chemistry
  • Application : “2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid” derivatives are useful as drug precursors or perspective ligands . They are structural units of formyl peptide receptor agonists used in the treatment of rheumatoid arthritis, adenosine A2B receptor antagonists, inhibitors of monopolar spindle 1 (MPS1) and Aurora kinase, highly selective noncovalent inhibitors of T790M double mutants of EGFR, antitubercular agents, and compounds exhibiting antimicrobial and cytotoxic activities .
  • Method : The compound is prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
  • Results : The resulting derivatives have shown potential in various therapeutic applications, including rheumatoid arthritis treatment, antimicrobial and cytotoxic activities .

Catalysis

  • Field : Organic Chemistry
  • Application : “2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid” is of interest as a complexating agent .

Dye Synthesis

  • Field : Dye Chemistry
  • Application : Azo dye derivatives incorporating heterocyclic scaffolds like “2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid” have shown various biological and pharmacological applications .

Research Chemical

  • Field : Chemistry
  • Application : “2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid” is a useful research chemical .

Ligand in Coordination Chemistry

  • Field : Coordination Chemistry
  • Application : “2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid” is of interest as a complexating agent . It can act as a ligand to form complexes with various metals.

Unique Chemical for Early Discovery Research

  • Field : Early Discovery Research
  • Application : “2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid” is provided to early discovery researchers as part of a collection of unique chemicals .

properties

IUPAC Name

2-oxo-6-phenyl-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-9(12(15)16)6-7-10(13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFTTYLYTCCJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377612
Record name 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822540
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

CAS RN

56162-63-1
Record name 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Alnajjar, MM Abdelkhalik, A Al-Enezi, MH Elnagdi - Molecules, 2008 - mdpi.com
The reported structures of reaction products of enaminones with malononitrile in ethanolic piperidine are revised. A novel route to 2,3-dihydropyridazine-4-carboxylic acids 4a-c via …
Number of citations: 46 www.mdpi.com
R Kumar, N Kumari, H Kaur, C Bal… - Journal of Heterocyclic …, 2023 - Wiley Online Library
Herein, we report a new and cost‐effective methodology for synthesizing N‐substituted 2‐pyridone‐3‐carboxylic acids (2) from 2‐pyrone‐3‐carboxamides (1) with a good yield at room …
Number of citations: 0 onlinelibrary.wiley.com
S Wang, Y Dong, X Wang, X Hu, JO Liu… - Organic & Biomolecular …, 2005 - pubs.rsc.org
A novel three-step synthesis of 3-aryl β-carbolin-1-ones from non-indole starting materials has been developed. The two nitrogen atoms in β-carbolin-1-one were introduced efficiently …
Number of citations: 20 pubs.rsc.org
M Alfakeer, SA El Wanees… - …, 2023 - DESALINATION PUBL 36 …
Number of citations: 5

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